Glycinamide hydrochloride
Overview
Description
Glycinamide hydrochloride is the hydrochloride salt of glycinamide, which is the amide derivative of the amino acid glycine . It is a water-soluble, white solid . It is useful in cell culture work due to its pKa near the physiological pH (8.20 at 20°C) . It is also used as a pharmaceutical intermediate and in organic synthesis .
Synthesis Analysis
Glycinamide can be prepared by treating the amino acid ester with ammonia . A simplified method of preparation of alpha amino acid amides has been reported . A specific method for the synthesis of glycinamide hydrochloride involves the reaction of aminoacetonitriles hydrochloride with Virahol .
Molecular Structure Analysis
The molecular formula of glycinamide hydrochloride is C2H7ClN2O . The molecular weight is 110.54 g/mol . The IUPAC name is 2-aminoacetamide;hydrochloride . The InChI is 1S/C2H6N2O.ClH/c3-1-2(4)5;/h1,3H2,(H2,4,5);1H .
Chemical Reactions Analysis
Glycinamide hydrochloride is a reagent used in the synthesis of glycineamide ribonucleotide, an intermediate in de novo purine biosynthesis . It has been used in the C(sp3)-H arylation of 2-methylbenzaldehydes .
Physical And Chemical Properties Analysis
Glycinamide hydrochloride is a water-soluble, white solid . It has a pKa near the physiological pH (8.20 at 20°C), making it useful in cell culture work . Its ΔpKa/°C is -0.029 and it has a solubility in water at 0 °C of 6.4 M .
Scientific Research Applications
Skin Depigmentation
Glycinamide hydrochloride demonstrated potential in skin depigmentation. It showed significant reduction in melanin index and increase in skin lightness without causing skin irritation, suggesting its use in managing skin hyperpigmentation (Boo et al., 2020).
Chemical Synthesis
This compound serves as a transient directing group in chemical synthesis, particularly in the C(sp3)−H arylation of 2-methylbenzaldehydes, aiding in the efficient synthesis of various functional group-bearing compounds (Wen & Li, 2020).
Supramolecular Polymer Hydrogel
Glycinamide hydrochloride is key in creating supramolecular polymer hydrogels with properties like mechanical strength, stability, thermoplastic processability, and self-healing abilities, due to its hydrogen-bonded crosslinking effect (Dai et al., 2015).
Gas Phase Analysis
Its successful generation in the gas phase for microwave spectrum analysis suggests its significance in understanding molecular structures and potentially for future identifications in the interstellar medium (Alonso et al., 2018).
Quality Control
Food Quality and Preference Studies
It was used in ad libitum preference studies for salting chicken broth, providing insights into taste preferences and sensory analysis (Pangborn & Braddock, 1989).
Structural and Magnetic Studies
Glycinamide hydrochloride plays a role in synthesizing and characterizing molecular structures and assessing magnetic properties in compounds of Co, Ni, and Cu (Vušak et al., 2019).
Pharmaceutical Applications
The compound's derivatives, such as Poly Ethoxy Ethyl Glycinamide dendrimers, are designed for pharmaceutical applications, demonstrating high stability, low toxicity, and suitability for drug candidate development (Toms et al., 2016).
Collagen Production and Wound Healing
A combination of glycinamide and ascorbic acid was found to synergistically promote collagen production and enhance wound healing in human dermal fibroblasts (Lee & Boo, 2022).
Safety And Hazards
Glycinamide hydrochloride should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . Keep in a dry, cool, and well-ventilated place and keep the container tightly closed . It is incompatible with strong oxidizing agents .
Future Directions
properties
IUPAC Name |
2-aminoacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O.ClH/c3-1-2(4)5;/h1,3H2,(H2,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNMKGVLOWGGOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937242 | |
Record name | 2-Aminoethanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycinamide hydrochloride | |
CAS RN |
1668-10-6 | |
Record name | Glycinamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1668-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycinamide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminoethanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycinamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycinamide hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPG4KUG6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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